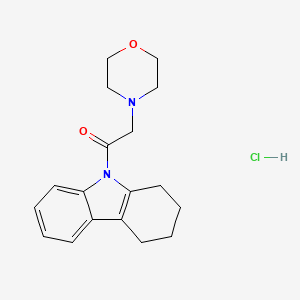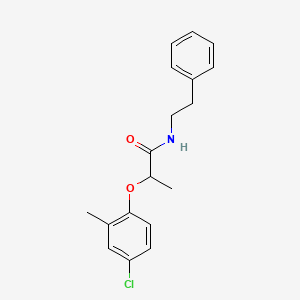
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride, also known as THA, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease.
作用機序
The exact mechanism of action of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride is not fully understood. However, it is thought that this compound exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been shown to have antioxidant properties, which can protect against oxidative stress and neurodegeneration. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the brain.
実験室実験の利点と制限
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has a number of advantages for lab experiments. This compound is a small molecule drug that can easily cross the blood-brain barrier, which makes it an attractive candidate for the treatment of neurodegenerative diseases. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, this compound also has some limitations for lab experiments. This compound can be toxic at high doses, which can limit its therapeutic potential. This compound also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body.
将来の方向性
There are a number of future directions for research on 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride. One area of research is to investigate the potential therapeutic applications of this compound in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Another area of research is to investigate the potential use of this compound in combination with other drugs for the treatment of neurodegenerative diseases. Finally, there is a need for further research on the mechanism of action of this compound, which could lead to the development of more effective drugs for the treatment of neurodegenerative diseases.
合成法
The synthesis of 9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride involves the condensation of 4-morpholineacetic acid with 2,3,4,9-tetrahydro-1H-carbazole in the presence of a dehydrating agent. The resulting product is then treated with hydrochloric acid to produce the hydrochloride salt of this compound. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
科学的研究の応用
9-(4-morpholinylacetyl)-2,3,4,9-tetrahydro-1H-carbazole hydrochloride has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to have potential applications in the treatment of Parkinson's disease and Huntington's disease.
特性
IUPAC Name |
2-morpholin-4-yl-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.ClH/c21-18(13-19-9-11-22-12-10-19)20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20;/h1,3,5,7H,2,4,6,8-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIIXOQKXIOUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CN4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B4956814.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4956818.png)
![1-methyl-N-[(4-methyl-1-piperazinyl)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B4956825.png)
![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4956836.png)
![N-[(4-bromophenyl)(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)methyl]-3,5-dichloroaniline](/img/structure/B4956837.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine](/img/structure/B4956849.png)
![9-methyl-4-[3-(4-morpholinyl)propyl]-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4956853.png)
![6-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B4956855.png)

![2-benzyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B4956867.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B4956873.png)
![N-(2-ethoxyphenyl)-2-[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B4956879.png)

![4-butyl-6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4956891.png)
